1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-Oxide
1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-Oxide
Brand Name:
Vulcanchem
CAS No.:
64724-10-3
VCID:
VC0032092
InChI:
InChI=1S/C7H14ClN2O2P/c8-2-4-10-6-5-9-3-1-7-12-13(9,10)11/h1-7H2
SMILES:
C1CN2CCN(P2(=O)OC1)CCCl
Molecular Formula:
C7H14ClN2O2P
Molecular Weight:
224.62 g/mol
1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-Oxide
CAS No.: 64724-10-3
Reference Standards
VCID: VC0032092
Molecular Formula: C7H14ClN2O2P
Molecular Weight: 224.62 g/mol
CAS No. | 64724-10-3 |
---|---|
Product Name | 1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-Oxide |
Molecular Formula | C7H14ClN2O2P |
Molecular Weight | 224.62 g/mol |
IUPAC Name | 9-(2-chloroethyl)-2-oxa-6,9-diaza-1λ5-phosphabicyclo[4.3.0]nonane 1-oxide |
Standard InChI | InChI=1S/C7H14ClN2O2P/c8-2-4-10-6-5-9-3-1-7-12-13(9,10)11/h1-7H2 |
Standard InChIKey | PWGJOPOXRGOWLB-UHFFFAOYSA-N |
SMILES | C1CN2CCN(P2(=O)OC1)CCCl |
Canonical SMILES | C1CN2CCN(P2(=O)OC1)CCCl |
Synonyms | NSC 268682 |
PubChem Compound | 320576 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume